molecular formula C22H22N4O2 B15119320 3-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-6-phenylpyrimidin-4(3H)-one

3-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-6-phenylpyrimidin-4(3H)-one

Katalognummer: B15119320
Molekulargewicht: 374.4 g/mol
InChI-Schlüssel: AUMLVUOQNGKBBI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-6-phenyl-3,4-dihydropyrimidin-4-one is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a dihydropyrimidinone core, which is a versatile scaffold in medicinal chemistry, and a phenylpiperazine moiety, known for its biological activity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-6-phenyl-3,4-dihydropyrimidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of a phenylpiperazine derivative with a suitable dihydropyrimidinone precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow chemistry and green chemistry principles are often employed to minimize waste and energy consumption .

Analyse Chemischer Reaktionen

Types of Reactions

3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-6-phenyl-3,4-dihydropyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce halogen or alkyl groups to the phenyl or piperazine moieties .

Wissenschaftliche Forschungsanwendungen

3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-6-phenyl-3,4-dihydropyrimidin-4-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-6-phenyl-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The phenylpiperazine moiety is known to bind to serotonin and dopamine receptors, modulating their activity and influencing neurological functions. This interaction can lead to various therapeutic effects, including mood stabilization and cognitive enhancement .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

What sets 3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-6-phenyl-3,4-dihydropyrimidin-4-one apart is its unique combination of a dihydropyrimidinone core and a phenylpiperazine moiety. This structure allows it to interact with multiple biological targets, making it a versatile compound for various research applications .

Eigenschaften

Molekularformel

C22H22N4O2

Molekulargewicht

374.4 g/mol

IUPAC-Name

3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-6-phenylpyrimidin-4-one

InChI

InChI=1S/C22H22N4O2/c27-21-15-20(18-7-3-1-4-8-18)23-17-26(21)16-22(28)25-13-11-24(12-14-25)19-9-5-2-6-10-19/h1-10,15,17H,11-14,16H2

InChI-Schlüssel

AUMLVUOQNGKBBI-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CN3C=NC(=CC3=O)C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.